Fluchloralin
Overview
Description
Fluchloralin is a chemical used in agriculture as a herbicide . It is also known as N-(2-chloroethyl)-alpha-trifluoro-2,6-dinitro-N-propyl-p-toluidine . Its molecular formula is C12H13ClF3N3O4 .
Synthesis Analysis
The electrochemical reduction behavior of fluchloralin has been studied by D.C.polarography, differential pulse polarography, millicoulometry, and controlled potential electrolysis in the universal buffers ranging from 2.0 to 12.0 . Kinetic parameters were evaluated and a reduction mechanism was proposed .Molecular Structure Analysis
Fluchloralin’s molecular formula is C12H13ClF3N3O4 . Its average mass is 355.698 Da and its monoisotopic mass is 355.054657 Da .Chemical Reactions Analysis
Chemical reaction network theory is an area of applied mathematics that attempts to model the behavior of real-world chemical systems . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis
Fluchloralin has a molecular formula of C12H13ClF3N3O4, an average mass of 355.698 Da, and a monoisotopic mass of 355.054657 Da .Scientific Research Applications
Genotoxic and Cytotoxic Effects
- Cytotoxicity and Genotoxicity : Fluchloralin has been found to be cytotoxic and genotoxic, causing chromosomal damage in mammalian cells. It inhibits DNA synthesis and induces apoptosis, which is a type of programmed cell death (Sinha, Panneerselvam, & Shanmugam, 1998).
Agricultural Applications
- Herbicide Efficacy in Agriculture : In soybean crops, Fluchloralin has been used effectively as a pre-plant herbicide, reducing weed density and biomass, thus increasing crop yield (Chauhan, Bhargava, & Jain, 2002).
- Integrated Weed Management : Fluchloralin is used in integrated weed management practices in various crops, including sunflower and buckwheat, where it significantly reduces weed density and improves yield (Balasubramanian, Anbumani, & Nadanassababady, 2002); (Sinha & Sinha, 2012).
Environmental and Soil Science
- Soil Persistence and Degradation : The persistence and degradation of Fluchloralin in soil have been studied under different conditions. It degrades faster under anaerobic conditions, with organic matter enhancing degradation (Singh & Kulshrestha, 1995).
Analytical Chemistry Applications
- Voltammetric Analysis : Electrochemical reduction behavior of Fluchloralin has been studied, leading to the development of a method for its determination in various samples, including grains and soils (Balaji et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFMIVVPXOGUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032614 | |
Record name | Fluchloralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
30 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-5 mm Hg at 20 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluchloralin | |
Color/Form |
Orange-yellow solid | |
CAS RN |
33245-39-5 | |
Record name | Fluchloralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33245-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluchloralin [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033245395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluchloralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluchloralin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCHLORALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98UIF19AH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
42-43 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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